Triazole Regioisomer Impact on PI3Kα Binding Affinity: 1,2,3-Triazole vs. 1,2,4-Triazole H-Bond Network Disruption
The 1,2,4-triazole moiety in PI3K inhibitor Compound 4 (ACS Med Chem Lett 2011) achieves a PI3Kα Ki of 1.7 nM through a specific H-bond network where N1 acts as an H-bond acceptor to Tyr836 and N2 acts as an H-bond donor to Asp810 [1]. In the 1,2,3-triazole regioisomer (present in CAS 2034460-70-1), the nitrogen atoms occupy positions 1, 2, and 3 of the ring, disrupting this precise donor/acceptor geometry. While no direct PI3Kα Ki data are publicly available for CAS 2034460-70-1, the structurally characterized 1,2,3-triazole nitrile inhibitor 11d (BindingDB BDBM19483) demonstrates a Cathepsin S IC50 of 10 nM [2], indicating that 1,2,3-triazole-containing thiophene carboxamides can achieve high target potency but through distinct binding modes compared to their 1,2,4-triazole counterparts. Compounds 7 and 8 in the same ACS Med Chem Lett series—which lack the precise H-bond donor/acceptor arrangement—show negligible PI3Kα potency compared to compound 4 (Ki ~1.7 nM vs. >1000 nM), confirming that even minor alterations in triazole geometry produce orders-of-magnitude potency shifts [1].
| Evidence Dimension | PI3Kα binding affinity (Ki) as a function of triazole regioisomer H-bond capability |
|---|---|
| Target Compound Data | CAS 2034460-70-1: 1,2,3-triazole regioisomer; PI3Kα Ki not publicly reported (target identification ongoing) |
| Comparator Or Baseline | Compound 4 (1,2,4-triazole): PI3Kα Ki = 1.7 nM; Compound 7/8 (non-H-bonding bioisosteres): PI3Kα Ki > 1000 nM |
| Quantified Difference | >588-fold potency difference between competent (1,2,4-triazole, Ki = 1.7 nM) and non-competent H-bond bioisosteres (Ki > 1000 nM) within the same thiophene-2-carboxamide scaffold |
| Conditions | PI3Kα enzymatic assay; ACS Med Chem Lett 2011, Scheme 1 and Scheme 3 |
Why This Matters
The 1,2,3-triazole in CAS 2034460-70-1 precludes the canonical PI3Kα H-bond network, making it unsuitable as a direct PI3K inhibitor replacement for PF-4989216 but possibly enabling alternative target engagement profiles that require verification before procurement for PI3K-focused studies.
- [1] Sutherlin DP, Sampath D, Berry M, et al. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Med Chem Lett. 2011;2(11):809-813. doi:10.1021/ml200126j. Compound 4: PI3Kα Ki = 1.7 nM; compounds 7/8: negligible potency; H-bond network details. View Source
- [2] BindingDB BDBM19483. N-[(1S)-1-{1-[(1S)-1-cyanopentyl]-1H-1,2,3-triazol-4-yl}-1-cyclohexylethyl]thiophene-3-carboxamide. Cathepsin S IC50 = 10 nM. View Source
